molecular formula C6H5BrClN3O B2417397 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride CAS No. 2229265-94-3

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride

Cat. No. B2417397
CAS RN: 2229265-94-3
M. Wt: 250.48
InChI Key: YFTMVCNNYGHWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one is C6H4BrN3O, and its molecular weight is 214.022. The InChI code for a similar compound, 7-bromo-1-methyl-1H-imidazo [4,5-c]pyridin-4 (5H)-one, is 1S/C7H6BrN3O/c1-11-3-10-5-6 (11)4 (8)2-9-7 (5)12/h2-3H,1H3, (H,9,12) , which might provide some insights into the structure of the compound .

Scientific Research Applications

Antimicrobial Activity

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride has been investigated for its antimicrobial features. Researchers have explored its potential as an antimicrobial agent against various pathogens. The compound’s structure and interactions with microbial targets contribute to its effectiveness .

Tuberculosis Research

Imidazole-containing compounds, including EN300-2008580, have been synthesized and evaluated for their anti-tubercular potential. These studies aim to combat Mycobacterium tuberculosis infections. Further investigations into the compound’s mechanism of action and efficacy against drug-resistant strains are ongoing .

Drug Development

EN300-2008580’s unique structure makes it an interesting candidate for drug development. Researchers explore its potential as a lead compound for designing novel drugs targeting specific diseases. Computational studies, such as density functional theory (DFT), provide insights into its binding interactions with biological receptors .

Organic Synthesis

The synthesis of EN300-2008580 involves intriguing reactions, such as the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. Understanding these synthetic pathways contributes to the development of related compounds with improved properties .

Peptide Chemistry

Researchers have investigated the compound’s interactions with peptides. EN300-2008580 may form π–π bonds with specific amino acids, influencing peptide stability and function. Such studies provide valuable information for peptide-based therapies .

Crystallography and Spectroscopy

X-ray diffraction and spectral data (such as 1H NMR and 13C NMR) have been used to elucidate the structures of EN300-2008580 and related compounds. These techniques help confirm the identity and arrangement of atoms within the molecule .

properties

IUPAC Name

7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O.ClH/c7-3-1-8-6(11)5-4(3)9-2-10-5;/h1-2H,(H,8,11)(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMVCNNYGHWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)N1)NC=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride

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